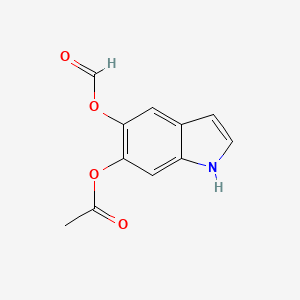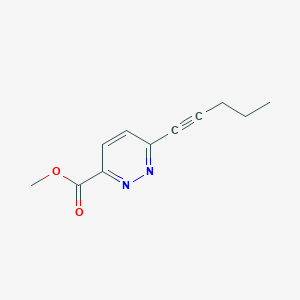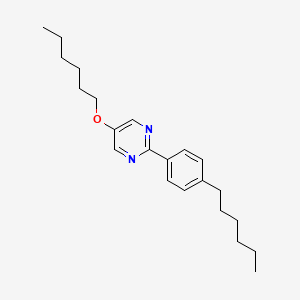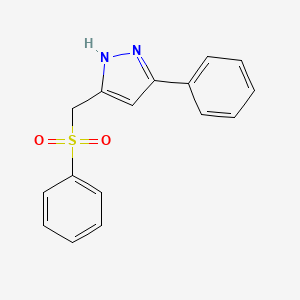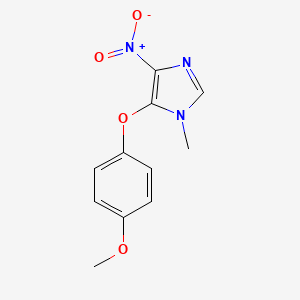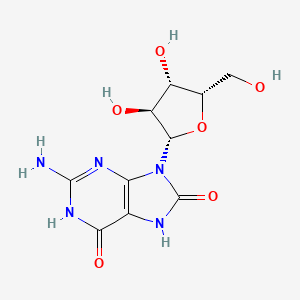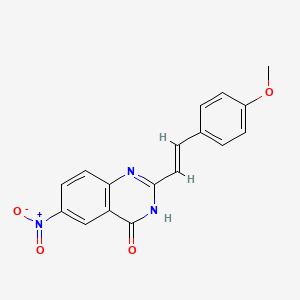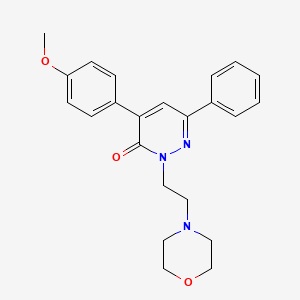![molecular formula C14H14N2O B12925398 [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde CAS No. 545445-67-8](/img/structure/B12925398.png)
[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a phenyl ring substituted with an ethylpyrimidinyl group and an acetaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate amine and a β-dicarbonyl compound under acidic or basic conditions.
Substitution on the Phenyl Ring: The ethylpyrimidinyl group is introduced onto the phenyl ring via a nucleophilic aromatic substitution reaction. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Introduction of the Acetaldehyde Group: The final step involves the formylation of the phenyl ring to introduce the acetaldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetic acid.
Reduction: 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(5-Methylpyrimidin-2-yl)phenyl)acetaldehyde
- 2-(4-(5-Propylpyrimidin-2-yl)phenyl)acetaldehyde
- 2-(4-(5-Butylpyrimidin-2-yl)phenyl)acetaldehyde
Uniqueness
2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde is unique due to the presence of the ethyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its methyl, propyl, and butyl analogs.
Propriétés
Numéro CAS |
545445-67-8 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-[4-(5-ethylpyrimidin-2-yl)phenyl]acetaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-2-11-9-15-14(16-10-11)13-5-3-12(4-6-13)7-8-17/h3-6,8-10H,2,7H2,1H3 |
Clé InChI |
DMNHNSSYGKEUHB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(N=C1)C2=CC=C(C=C2)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
![3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B12925327.png)
![7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B12925334.png)
![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
